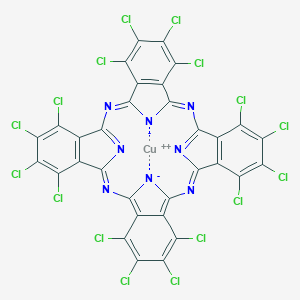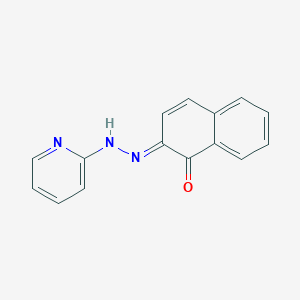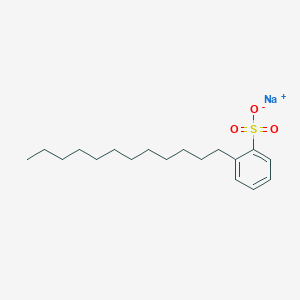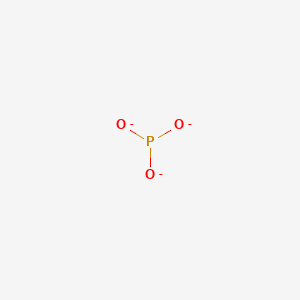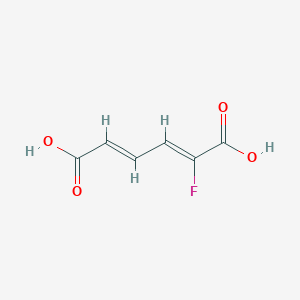
Strontium metaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium metaborate (SrB2O4) is a compound composed of strontium, boron, and oxygen. It is a white crystalline powder that is insoluble in water and has a high melting point. Strontium metaborate has been studied extensively due to its unique properties and potential applications in various fields. In
Scientific Research Applications
Strontium metaborate has been studied for its potential applications in various fields. In the field of materials science, strontium metaborate has been used as a luminescent material for lighting and display technologies. It has also been studied for its potential use as a scintillator in radiation detection.
In the field of medicine, strontium metaborate has been studied for its potential use as a bone substitute material. It has been shown to have osteogenic properties and can promote bone regeneration.
Mechanism Of Action
The mechanism of action of strontium metaborate is not fully understood. However, it is believed that the strontium ions in the compound can activate osteoblasts, which are bone-forming cells. This can lead to increased bone formation and regeneration.
Biochemical And Physiological Effects
Strontium metaborate has been shown to have several biochemical and physiological effects. In vitro studies have shown that strontium metaborate can increase the activity of alkaline phosphatase, which is an enzyme involved in bone formation. It has also been shown to increase the expression of genes involved in bone formation, such as osteocalcin and collagen type I.
In vivo studies have shown that strontium metaborate can increase bone mineral density and bone strength. It has also been shown to improve bone microarchitecture.
Advantages And Limitations For Lab Experiments
One advantage of using strontium metaborate in lab experiments is its ability to promote bone formation and regeneration. This makes it a useful material for studying bone-related diseases and conditions.
One limitation of using strontium metaborate in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions for experiments.
Future Directions
There are several future directions for research on strontium metaborate. One direction is to study its potential use as a bone substitute material in clinical settings. Another direction is to explore its potential use in radiation detection and imaging technologies. Additionally, further studies are needed to fully understand the mechanism of action of strontium metaborate and its effects on bone formation and regeneration.
Synthesis Methods
Strontium metaborate can be synthesized by the reaction of strontium oxide (SrO) and boron oxide (B2O3) at high temperatures. The reaction can be represented as follows:
SrO + B2O3 → Strontium metaborate
Another method for synthesizing strontium metaborate is the solid-state reaction between strontium carbonate (SrCO3) and boric acid (H3BO3). The reaction can be represented as follows:
SrCO3 + H3BO3 → Strontium metaborate + CO2 + H2O
properties
CAS RN |
13703-84-9 |
|---|---|
Product Name |
Strontium metaborate |
Molecular Formula |
B2O4Sr |
Molecular Weight |
173.2 g/mol |
IUPAC Name |
strontium;oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Sr/c2*2-1-3;/q2*-1;+2 |
InChI Key |
UIPNVCZMXRSSMM-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].[Sr+2] |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].[Sr+2] |
Other CAS RN |
13703-84-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




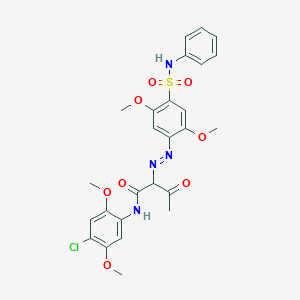
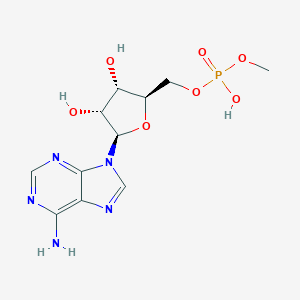
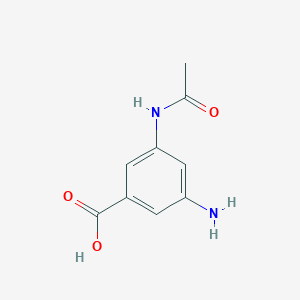


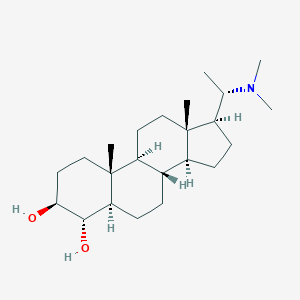
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

